![molecular formula C25H43NO3 B13788289 [(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate CAS No. 94386-34-2](/img/structure/B13788289.png)
[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate is a complex organic compound that belongs to the class of epoxypregnanes. This compound is characterized by its unique structure, which includes an epoxide ring and a dimethylammonium group attached to a pregnane skeleton. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Ammonium Group Introduction: The dimethylammonium group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the epoxide intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like hydrogen peroxide.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dimethylammonium group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, other nucleophiles.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate involves its interaction with specific molecular targets. The epoxide ring and dimethylammonium group play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
相似化合物的比较
[(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate can be compared with other epoxypregnanes and steroid derivatives. Similar compounds include:
Epoxypregnanes: Compounds with similar epoxide rings but different substituents.
Steroid Derivatives: Compounds with similar steroid skeletons but different functional groups.
Uniqueness
The uniqueness of [(5alpha)-18,20®-epoxypregnan-3beta-yl]dimethylammonium acetate lies in its specific combination of an epoxide ring and a dimethylammonium group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
94386-34-2 |
|---|---|
分子式 |
C25H43NO3 |
分子量 |
405.6 g/mol |
IUPAC 名称 |
[(5S,6R,9R,13S,16S,18S)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosan-16-yl]-dimethylazanium;acetate |
InChI |
InChI=1S/C23H39NO.C2H4O2/c1-15-19-7-8-21-18-6-5-16-13-17(24(3)4)9-11-22(16,2)20(18)10-12-23(19,21)14-25-15;1-2(3)4/h15-21H,5-14H2,1-4H3;1H3,(H,3,4)/t15-,16+,17+,18?,19-,20?,21?,22+,23+;/m1./s1 |
InChI 键 |
NHKJAIVPHGJKJE-OTSRDOKXSA-N |
手性 SMILES |
C[C@@H]1[C@H]2CCC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(CC[C@@H](C5)[NH+](C)C)C)CO1.CC(=O)[O-] |
规范 SMILES |
CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)[NH+](C)C)C)CO1.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



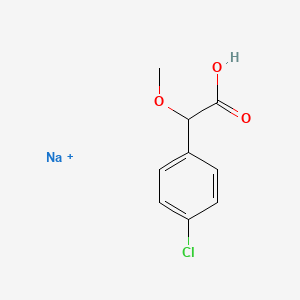
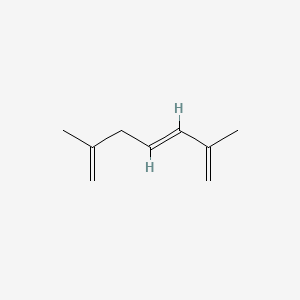
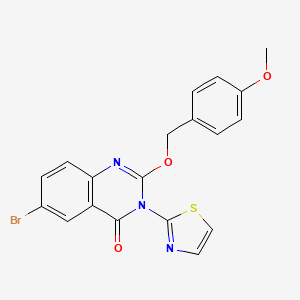




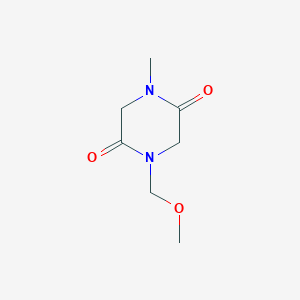
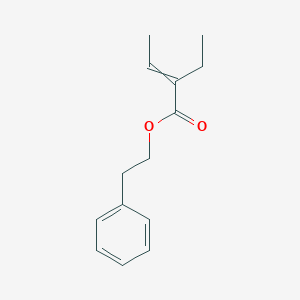
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
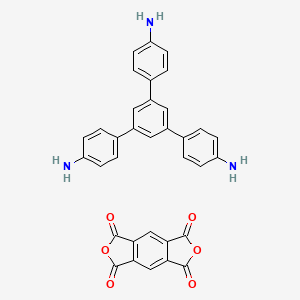
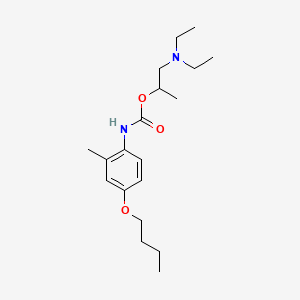
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
